Cas no 1094720-06-5 (2-(Propoxymethyl)phenylmethanamine)

2-(Propoxymethyl)phenylmethanamine structure
1094720-06-5 structure
Product name:2-(Propoxymethyl)phenylmethanamine
CAS No:1094720-06-5
MF:C11H17NO
MW:179.258783102036
CID:5041229
PubChem ID:39869137

2-(Propoxymethyl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [2-(propoxymethyl)phenyl]methanamine
    • (2-(Propoxymethyl)phenyl)methanamine
    • NE19963
    • Z1270348108
    • E75237
    • Z406678104
    • CS-0163242
    • 1094720-06-5
    • EN300-43684
    • BS-52742
    • AKOS009396578
    • 1-[2-(PROPOXYMETHYL)PHENYL]METHANAMINE
    • 2-(Propoxymethyl)phenylmethanamine
    • Inchi: 1S/C11H17NO/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6H,2,7-9,12H2,1H3
    • InChI Key: ASLMOIVIRNCRJE-UHFFFAOYSA-N
    • SMILES: O(CCC)CC1C=CC=CC=1CN

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 261.8±20.0 °C at 760 mmHg
  • Flash Point: 95.8±10.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-(Propoxymethyl)phenylmethanamine Security Information

2-(Propoxymethyl)phenylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-43684-0.25g
[2-(propoxymethyl)phenyl]methanamine
1094720-06-5 85.0%
0.25g
$99.0 2025-02-20
Enamine
EN300-43684-1.0g
[2-(propoxymethyl)phenyl]methanamine
1094720-06-5 85.0%
1.0g
$198.0 2025-02-20
Enamine
EN300-43684-10.0g
[2-(propoxymethyl)phenyl]methanamine
1094720-06-5 85.0%
10.0g
$1314.0 2025-02-20
Aaron
AR019VT9-250mg
[2-(Propoxymethyl)phenyl]methanamine
1094720-06-5 98%
250mg
$103.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233882-250mg
(2-(Propoxymethyl)phenyl)methanamine
1094720-06-5 98%
250mg
¥813.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233882-1g
(2-(Propoxymethyl)phenyl)methanamine
1094720-06-5 98%
1g
¥2186.00 2024-08-09
Enamine
EN300-43684-2.5g
[2-(propoxymethyl)phenyl]methanamine
1094720-06-5 85.0%
2.5g
$384.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GA891-1g
2-(Propoxymethyl)phenylmethanamine
1094720-06-5 98%
1g
2036.0CNY 2021-07-17
TRC
B523445-50mg
[2-(Propoxymethyl)phenyl]methanamine
1094720-06-5
50mg
$ 95.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GA891-50mg
2-(Propoxymethyl)phenylmethanamine
1094720-06-5 98%
50mg
232.0CNY 2021-07-17

Additional information on 2-(Propoxymethyl)phenylmethanamine

Introduction to 2-(Propoxymethyl)phenylmethanamine (CAS No. 1094720-06-5)

2-(Propoxymethyl)phenylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 1094720-06-5, is a compound of significant interest in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a phenyl ring substituted with a propoxymethyl group and an amine functionality, exhibits unique structural and chemical properties that make it a valuable intermediate in the development of various bioactive molecules. The compound's dual amine and ether functionalities provide a versatile platform for further chemical modifications, enabling its incorporation into more complex structures with potential therapeutic applications.

The synthesis of 2-(Propoxymethyl)phenylmethanamine typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the propoxymethyl group via nucleophilic substitution or alkoxylation reactions, followed by functionalization of the amine moiety, is a common strategy. The precise control of reaction conditions is crucial to ensure high yield and purity, as side reactions can lead to undesired byproducts. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions may be employed to optimize the synthetic pathway and enhance efficiency.

In recent years, 2-(Propoxymethyl)phenylmethanamine has garnered attention in the research community due to its potential role as a building block in drug discovery. The phenyl ring, a common motif in many pharmacophores, contributes to the compound's ability to interact with biological targets through hydrophobic and π-stacking interactions. Additionally, the propoxymethyl group can serve as a linker or side chain that influences the molecule's solubility and metabolic stability. These features make it an attractive candidate for further derivatization into novel therapeutic agents.

One of the most compelling aspects of 2-(Propoxymethyl)phenylmethanamine is its utility in the synthesis of heterocyclic compounds. By incorporating this intermediate into cyclic frameworks, researchers can explore new chemical spaces with potential biological activity. For instance, fused heterocycles containing nitrogen atoms can exhibit properties such as kinase inhibition or antiviral effects. The amine functionality also allows for further derivatization into amides, esters, or ureas, expanding the range of possible molecular architectures.

Recent studies have highlighted the importance of 2-(Propoxymethyl)phenylmethanamine in the development of small-molecule probes for biochemical assays. Its structural features enable it to serve as a scaffold for designing molecules that can modulate specific biological pathways. For example, derivatives of this compound have been investigated for their potential to interact with enzymes involved in signal transduction or metabolic processes. Such applications underscore the compound's significance in both academic research and industrial drug development.

The pharmacokinetic properties of 2-(Propoxymethyl)phenylmethanamine and its derivatives are also areas of active investigation. Understanding how structural modifications affect absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing drug candidates. Computational modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, are often employed to predict how changes in the molecule's structure will influence its behavior in biological systems. These studies help guide the design of more effective and safer pharmaceuticals.

Another exciting application of 2-(Propoxymethyl)phenylmethanamine lies in its role as a precursor for materials science research. The compound's ability to form stable complexes with metals or other small molecules makes it useful in developing novel catalysts or functional materials. For instance, coordination complexes derived from this intermediate have shown promise in catalytic transformations relevant to green chemistry initiatives. Such applications demonstrate the broad utility of this compound beyond traditional pharmaceutical contexts.

The future prospects for 2-(Propoxymethyl)phenylmethanamine are promising, with ongoing research exploring new synthetic methodologies and applications. Advances in synthetic chemistry continue to provide innovative tools for constructing complex molecules efficiently and sustainably. Additionally, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield novel insights into how this compound can be leveraged for therapeutic and material science purposes.

In conclusion,2-(Propoxymethyl)phenylmethanamine (CAS No. 1094720-06-5) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug discovery, biochemical research, and materials science. As our understanding of molecular interactions continues to evolve,2-(Propoxymethyl)phenylmethanamine is likely to remain at the forefront of scientific exploration.

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